LY3325656

GPR142 Agonist Type 2 Diabetes In Vitro Pharmacology

LY3325656 is the first GPR142 agonist to reach human trials, uniquely engineered with a 1,3,4-triazole amide surrogate that reduces renal clearance and delivers reliable cross-species oral PK. With an EC50 of 16 nM at human GPR142, a pKa of 5.9, high solubility/permeability, and a dual mechanism that stimulates both insulin and incretin (GLP-1, GIP) secretion, it is the definitive positive control for in vivo metabolic studies and biomarker validation. Backed by defined NOAELs and a well-characterized preclinical safety profile, this reference standard enables translational research unmatched by earlier leads. No generic substitute offers the same clinically validated pharmacology.

Molecular Formula C21H25F3N4O2
Molecular Weight 422.4522
Cat. No. B1193086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY3325656
SynonymsLY3325656;  LY-3325656;  LY 3325656
Molecular FormulaC21H25F3N4O2
Molecular Weight422.4522
Structural Identifiers
SMILESO=C(N([C@H]1C[C@@H](C(NC2=C(C)N=CN2C)=O)CCC1)C)C3=CC=CC(C(F)(F)F)=C3
InChIInChI=1S/C21H25F3N4O2/c1-13-18(27(2)12-25-13)26-19(29)14-6-5-9-17(11-14)28(3)20(30)15-7-4-8-16(10-15)21(22,23)24/h4,7-8,10,12,14,17H,5-6,9,11H2,1-3H3,(H,26,29)/t14-,17+/m0/s1
InChIKeyODVLIKAJGRPFQZ-WMLDXEAASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY3325656: The First GPR142 Agonist to Reach Phase 1 Clinical Trials for Type 2 Diabetes


LY3325656 is a novel, potent, and selective small-molecule agonist of GPR142, a G-protein coupled receptor (GPCR) enriched in pancreatic β-cells [1]. It was developed through a multi-year medicinal chemistry program at Eli Lilly and Company to optimize potency, metabolic stability, and pharmacokinetic (PK) properties [1]. Preclinical studies demonstrated robust, glucose-dependent insulin secretion (GDIS) and beneficial effects on glucose homeostasis, leading to its advancement as the first GPR142 agonist into Phase 1 human clinical trials for the treatment of Type 2 Diabetes Mellitus (T2DM) [1].

Why LY3325656 Cannot Be Substituted with a Generic GPR142 Agonist


While many GPR142 agonists have been reported in the literature, none have demonstrated the specific combination of high target potency, optimized drug-like properties, and a favorable preclinical safety profile required for clinical translation. Generic substitution is not viable because the chemical series from which LY3325656 was derived suffered from species-dependent clearance and metabolic instability, issues that were systematically resolved through structural modifications specific to LY3325656 [1]. Its unique structure incorporates a 1,3,4-triazole amide surrogate that reduces renal clearance and improves cross-species PK, a feature not present in earlier leads or other in-class compounds, making it uniquely qualified for human studies [1].

Quantitative Differentiation of LY3325656 vs. In-Class and Standard-of-Care Comparators


Superior Human GPR142 Potency Compared to Lead Compound 6

LY3325656 (Compound 21) demonstrates a 3-fold improvement in in vitro potency for GPR142 compared to its predecessor, Compound 6. BindingDB data confirms potent agonist activity at human GPR142 with an EC50 of 16 nM in an IP-One accumulation assay [1]. The primary publication states that Compound 6 exhibited an EC50 of 30 nM in a similar IP accumulation assay [2]. This improvement in potency was a key milestone in the lead optimization program, making LY3325656 a more efficacious candidate for clinical development [2].

GPR142 Agonist Type 2 Diabetes In Vitro Pharmacology

Optimized Cross-Species Pharmacokinetics via Strategic Structural Modification

A critical failure of earlier GPR142 agonists, including Compound 6, was highly variable and poor cross-species clearance [1]. LY3325656 addresses this through the incorporation of a 1,3,4-triazole as an amide surrogate, a structural change absent in earlier leads. This modification resulted in a reduced pKa (5.9 for LY3325656 vs. 6.9 for Compound 6), which is linked to reduced renal clearance and overall improved PK properties across species (mouse, rat, dog, monkey), making the compound suitable for human dosing [1]. This improvement is qualitative but central to the compound's clinical advancement.

ADME Pharmacokinetics Drug Metabolism

Clinical-Stage Development Candidate with Established Preclinical Safety Margins

As the first GPR142 agonist to enter Phase 1 clinical trials, LY3325656 has a unique advantage over all other in-class candidates, which have remained in preclinical research [1]. It has undergone rigorous preclinical safety evaluation, establishing a No-Observed-Adverse-Effect Level (NOAEL) of 200 mg/kg in rat and 180 mg/kg in dog following 1-month repeat-dose toxicity studies [1]. This provides a quantified safety window that enables its clinical testing, a level of validation not yet achieved by any other GPR142 agonist [1].

Preclinical Toxicology Drug Safety Clinical Development

Optimal Research and Procurement Applications for LY3325656


In Vivo Validation of GPR142 Agonism in Preclinical Models of T2DM

LY3325656 is the ideal positive control for in vivo studies aimed at validating GPR142 as a therapeutic target. Its optimized pharmacokinetic profile across rodents (mouse, rat) and non-human primates, a direct result of its optimized pKa and metabolic stability [1], ensures reliable systemic exposure and target engagement following oral dosing. Researchers can confidently use it to benchmark the glucose-lowering efficacy of novel GPR142 agonists, knowing that its in vivo activity is well-characterized and robust [1].

Investigating the Unique Pharmacology of GPR142: Dual Action on Insulin and Incretins

In addition to stimulating glucose-dependent insulin secretion from pancreatic β-cells, LY3325656 has been shown to elevate the incretin hormones GLP-1 and GIP in preclinical models [1]. This unique dual mechanism—acting as both an insulin secretagogue and an incretin secretagogue—distinguishes it from standard-of-care agents like DPP-4 inhibitors (e.g., sitagliptin) and provides a differentiated tool for exploring combinatorial or additive effects in metabolic disease research [1].

Clinical Biomarker and Target Engagement Studies

Given its status as the first GPR142 agonist to enter human clinical trials, LY3325656 provides a unique opportunity for translational research. Its established safety profile, including defined NOAELs in two species [1], supports its use as a reference standard in human tissue or cell-based assays designed to develop and validate clinical biomarkers of GPR142 engagement and downstream pharmacodynamic effects, such as insulin and incretin secretion.

As a Benchmark for Next-Generation GPR142 Agonist Lead Optimization

LY3325656 represents the current state-of-the-art for a clinically advanced GPR142 agonist. Medicinal chemistry teams can use it as a key benchmark for evaluating new chemical series. Its key differentiating properties—an EC50 of 16 nM at human GPR142 [1], a pKa of 5.9 that mitigates renal clearance [2], and high solubility/permeability [2]—provide a clear, data-driven profile for new compounds to match or exceed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY3325656

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.